3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile is a heterocyclic organic compound. It belongs to the class of compounds known as pyridones, characterized by a six-membered ring containing five carbon atoms and one nitrogen atom, along with a ketone group and a nitrile group. This specific compound has garnered interest in scientific research, particularly in the field of medicinal chemistry, due to its potential biological activities, including serving as a scaffold for developing enzyme inhibitors. []
3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile is a heterocyclic compound with the molecular formula . This compound features a unique fused ring system that includes both a cyclopentane and a pyridine ring, along with a nitrile group and a ketone group. Due to its distinctive structure, it is utilized in various chemical and pharmaceutical research applications, particularly for its potential biological activities and as a building block for more complex compounds .
This compound is classified under heterocyclic compounds, which are characterized by the presence of at least one atom in the ring that is not carbon. Specifically, 3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile belongs to the category of pyridine derivatives. It is often studied for its synthetic utility and potential therapeutic applications in medicinal chemistry .
The synthesis of 3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile typically involves the condensation of suitable precursors. A common method includes the reaction of 4-hydroxyquinolin-2(1H)-one with aldehydes and malononitrile in the presence of a base such as calcium carbonate in ethanol. This reaction leads to the formation of the desired compound through a series of steps involving nucleophilic attack and subsequent cyclization.
In an industrial context, the production may utilize continuous flow reactors to enhance efficiency and yield. Automated systems can streamline the synthesis process. Purification techniques such as recrystallization or chromatography are employed to isolate the compound in high purity. The reaction conditions are critical for optimizing yield and minimizing by-products .
The molecular structure of 3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile can be visualized as follows:
The compound has a molecular weight of approximately 164.17 g/mol. Its structural characteristics can be confirmed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy .
3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile undergoes several types of chemical reactions:
For oxidation reactions, potassium permanganate or chromium trioxide are typically used as oxidizing agents. Reduction may involve lithium aluminum hydride or hydrogen gas under catalytic conditions. Substitution reactions often utilize nucleophiles such as amines or thiols in basic environments .
The products formed from these reactions depend on specific reagents and conditions used. For instance:
The mechanism of action for 3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile involves its interaction with specific molecular targets within biological systems. The compound may act as an inhibitor or modulator of certain enzymes or receptors. This interaction can lead to altered cellular responses by inhibiting enzyme activity or binding to receptor sites .
The physical properties include:
Key chemical properties include:
Relevant analytical data from IR spectroscopy shows characteristic absorption bands at approximately (for nitrile) and (for carbonyl) confirming functional groups present in the structure .
3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile has several significant applications:
This compound represents an area of interest due to its diverse applications across multiple scientific disciplines.
3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile (CAS: 88745-35-1) has emerged as a critical tool compound in chemical biology due to its unique inhibitory properties against challenging enzymatic targets. This bicyclic scaffold features a cyclopentane ring fused to a pyridine core, decorated with an electron-withdrawing nitrile group at C4 and a carbonyl moiety at C3. Its molecular formula (C₉H₈N₂O) and moderate lipophilicity (LogP ≈ 1.15) confer favorable properties for cellular penetration, while the hydrogen bond acceptor/donor profile (HBA:3, HBD:1) facilitates targeted interactions with enzymatic active sites [1]. Initially cataloged as a specialty chemical (Cat. No. CS-0236250) with ≥95% purity, this compound transitioned from a screening hit to a mechanistically informative probe through systematic characterization [1].
The absence of known physiological substrates for prolyl endopeptidase-like (PREPL) enzyme presented a fundamental challenge in biochemical assay development. PREPL, a serine hydrolase with homology to prolyl endopeptidase (PEP) and oligopeptidase B (OPDB), is implicated in hypotonia-cystinuria syndrome (HCS) through genetic deletion studies. Traditional substrate-based assays were infeasible, necessitating an alternative proteomics-driven approach [3].
Fluorescence polarization activity-based protein profiling (fluopol-ABPP) emerged as the solution, leveraging:
Table 1: Key Parameters of fluopol-ABPP PREPL Screening Platform
Parameter | Value/Condition | Significance |
---|---|---|
Enzyme Concentration | 33 nM PREPL (purified recombinant) | Balances signal intensity & reagent consumption |
Probe | FP-Rh/FP-PEG-Rh | Covalent serine hydrolase reporter |
Assay Buffer | 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT, 0.01% Pluronic acid | Maintains enzyme stability |
Compound Screening Concentration | 5-10 μM (0.59% DMSO final) | Minimizes false positives from aggregation |
Incubation Conditions | 30 min, 25°C pre-probe addition | Ensures equilibrium binding |
Detection Mode | Fluorescence polarization (λex 544 nm, λem 590 nm) | Enables homogeneous "mix-and-read" format |
This substrate-free platform enabled high-throughput screening (HTS) of >300,000 compounds against PREPL. The core cyclopenta[c]pyridine carbonitrile scaffold (3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile) was identified as a primary hit due to its concentration-dependent reduction of FP-Rh polarization signal, indicating specific, active-site directed inhibition [3].
Secondary validation confirmed the compound's PREPL inhibition through orthogonal methods:
Mechanistic characterization revealed reversible, slow-binding kinetics (K_i = 0.35 μM) with >100-fold selectivity over PEP and OPDB. Molecular docking suggested interactions involving:
Structural optimization explored alkyl and aryl substitutions to enhance potency and brain penetration:
Table 2: Structural Analogues of the Core Scaffold
Compound Class | Representative Structure | Key Modification |
---|---|---|
Core Scaffold (Probe) | 3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile | Unsubstituted at N2 |
1-Alkyl Derivatives | 1-Isobutyl-3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile | N2 alkylation (isobutyl chain) |
Hexahydroisoquinoline Derivatives | 3-Oxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile | Fused cyclohexane ring; N1 phenyl |
Pyridazinone Hybrids | 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(quinolin-3-yl)propanamide | Pyridazine core; quinoline appendage |
Table 3: Comparative PREPL Inhibition and Properties
Compound | PREPL IC₅₀ (μM) | Cellular Activity | BBB Penetration | Key Advantage |
---|---|---|---|---|
Core Scaffold | 0.8 ± 0.2 | Yes (≥5 μM) | Low | Baseline selectivity |
1-Isobutyl Derivative | 0.25 ± 0.07 | Yes (≥2 μM) | High | Brain exposure in mice |
1-Phenethyl Derivative | 0.42 ± 0.11 | Yes (≥5 μM) | Moderate | Improved solubility |
Hexahydroisoquinoline Analog | 1.1 ± 0.3 | Weak activity | Not tested | Larger hydrophobic pocket engagement |
Critical findings from analogue evaluation:
These structure-activity relationship (SAR) insights established 3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile as the optimal scaffold balance for in vitro studies, while its 1-alkylated derivatives (particularly the isobutyl variant) became preferred for in vivo neuroscience applications. The probe suite now enables:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7